Humantenmine
Description
Historical Context and Significance of Gelsemium Alkaloids in Chemical Biology
The Gelsemium genus of flowering plants, known for its toxicity, has a long history in traditional medicine, particularly in China and North America, for treating ailments like skin diseases, migraines, and neuralgia. eurekaselect.comacs.orgresearchgate.net Scientific inquiry into these plants began in the 1930s, focusing on their biochemical, pharmacological, and toxicological properties. nih.gov The primary active compounds identified in Gelsemium species are indole (B1671886) alkaloids, with over 200 compounds isolated, more than 120 of which are indole alkaloids. eurekaselect.comscispace.com
These alkaloids, including the main components koumine (B8086292), gelsemine (B155926), and humantenmine (B199024), are responsible for the plant's pharmacological and toxicological effects. eurekaselect.comscispace.com Research has revealed a wide range of biological activities for these compounds, such as anti-tumor, analgesic, anxiolytic, anti-inflammatory, and immunomodulatory effects. acs.orgmdpi.comtandfonline.com The complex and diverse architecture of these monoterpenoid indole alkaloids has attracted significant attention from chemists and pharmacologists. researchgate.net
Table 1: Key Gelsemium Alkaloids and Their Primary Research Focus
| Alkaloid | Primary Research Focus |
|---|---|
| Gelsemine | Anxiolytic and anti-inflammatory properties. wikipedia.org |
| Koumine | Analgesic and anxiolytic effects. nih.gov |
| Gelsevirine (B199093) | Analgesic actions. nih.gov |
| This compound | Cytotoxic and potential pain treatment. ontosight.aimedchemexpress.com |
Academic Rationale for this compound Investigation
This compound, also known as gelsenicine or 4,20-didehydrogelsedine, is a monoterpenoid indole alkaloid isolated from Gelsemium elegans. ontosight.aimedchemexpress.comchemnorm.com The academic rationale for its investigation stems from its potent biological activities and unique chemical structure. acs.orgontosight.ai It has demonstrated potential for treating pain and rheumatic arthritis. medchemexpress.com Furthermore, research has uncovered potential neuroprotective, anti-inflammatory, and cytotoxic effects, making it a subject of interest for therapeutic applications in diseases like cancer and neurological disorders. ontosight.ai Some studies have shown that this compound and its derivatives exhibit moderate cytotoxicity against various human tumor cell lines. acs.org
The complex ring structure of this compound presents a significant challenge and opportunity for synthetic chemists. ontosight.aichembk.com Understanding its synthesis and chemical properties is crucial for exploring its full therapeutic potential. ontosight.ai
Distinction of this compound from Other Gelsemium Alkaloids in Research Paradigms
This compound belongs to the humantenine-type class of Gelsemium alkaloids, which are characterized by a spiro-indolinone nucleus. tandfonline.com This structural feature is shared with gelsemine-type and gelsedine-type alkaloids, but is distinct from koumine-, sarpagine-, and yohimbane-type alkaloids which possess normal indole groups. tandfonline.com
A key distinction in research is this compound's notable toxicity compared to other major Gelsemium alkaloids. cabidigitallibrary.orgresearchgate.net While gelsemine and koumine are studied for their beneficial effects at non-toxic doses, this compound is recognized as one of the most toxic alkaloids in the Gelsemium genus. nih.govcabidigitallibrary.org This high toxicity limits its direct clinical application but also drives research into understanding its mechanisms of action, which could lead to the development of safer, more targeted therapeutic agents. eurekaselect.commdpi.com
Furthermore, functional studies have revealed differences in its interaction with biological targets. For instance, while other Gelsemium alkaloids like koumine and gelsevirine have been shown to modulate glycine (B1666218) receptors (GlyRs) and GABA-A receptors, this compound did not show detectable activity on these inhibitory receptors in certain studies. nih.govmdpi.comnih.gov This suggests that this compound's biological effects are mediated through different pathways, making it a unique tool for probing cellular mechanisms.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 naturalproducts.net |
| Molecular Weight | 326.39 g/mol chemnorm.com |
| IUPAC Name | (1R,2S,4S,8S)-6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one nih.gov |
| CAS Number | 82354-38-9 naturalproducts.net |
| Appearance | Powder chemnorm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-14-11-8-17-19(9-15(20-14)12(11)10-24-17)13-6-4-5-7-16(13)21(23-2)18(19)22/h4-7,11-12,15,17H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGABVPVCRHEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Natural Occurrence of Humantenmine
Phytochemical Origin and Distribution within Gelsemium Species
Humantenmine (B199024) is a characteristic alkaloid of the genus Gelsemium, a group of flowering plants belonging to the Loganiaceae family. mdpi.comresearchgate.net This genus includes species such as Gelsemium elegans, native to Asia, and Gelsemium sempervirens and Gelsemium rankinii, found in North America. mdpi.comacs.org These plants have a history of use in traditional medicine for various ailments. acs.org
Gelsemium species are known to produce a wide array of over 120 indole (B1671886) alkaloids, which are categorized into six main types based on their chemical structures: gelsemine-type, gelsedine-type, koumine-type, sarpagine-type, yohimbane-type, and humantenine-type. mdpi.comresearchgate.net this compound, also known as gelsenicine, is a prominent member of the humantenine (B602792) class of alkaloids. naturalproducts.netmdpi.com It has been isolated from various parts of Gelsemium elegans, including the leaves and vine stems. acs.orgmedchemexpress.com
Research has identified this compound as one of the four principal indole alkaloids in Gelsemium species, alongside gelsemine (B155926), koumine (B8086292), and gelsevirine (B199093). mdpi.com The relative abundance of these alkaloids can vary between different species and even different parts of the same plant.
Table 1: Distribution of this compound in Gelsemium Species
| Species | Plant Part | Reference |
| Gelsemium elegans | Leaves, Vine Stems | acs.org |
| Gelsemium elegans | - | naturalproducts.netmedchemexpress.com |
| Gelsemium sempervirens | - | acs.org |
| Gelsemium rankinii | - | acs.org |
Putative Biosynthetic Pathways of Indole Alkaloids Leading to this compound
The biosynthesis of this compound follows the general pathway for monoterpenoid indole alkaloids (MIAs), which begins with the precursors L-tryptophan and secologanin. The initial key steps involve the enzymes tryptophan decarboxylase (TDC) and strictosidine (B192452) synthase (STR). researchgate.net The pathway diverges after the formation of strictosidine aglycone, leading to the vast diversity of MIAs observed in different plant species. researchgate.net
The formation of the characteristic spirooxindole scaffold of this compound-type alkaloids is a key area of ongoing research. It is proposed to occur through an oxidative rearrangement of a monoterpenoid indole alkaloid precursor. researchgate.net
Role of Key Enzymatic Steps in this compound Biosynthesis
The biosynthesis of complex molecules like this compound involves a series of specific enzymatic reactions. While the complete pathway has not been fully elucidated, several key enzyme families are known to be involved in the biosynthesis of related indole alkaloids. These include:
Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial for a variety of oxidation reactions, including hydroxylations, epoxidations, and ring rearrangements that are essential for the diversification of MIA structures. researchgate.netresearchgate.net
Dehydrogenases/Reductases: These enzymes catalyze oxidation-reduction reactions, which are common steps in alkaloid biosynthetic pathways. researchgate.net
Synthases: Enzymes like strictosidine synthase are fundamental in creating the initial backbone of monoterpenoid indole alkaloids. researchgate.net
Identifying the specific enzymes responsible for each step in the this compound pathway is an active area of research.
Genetic Regulation of this compound Biosynthetic Enzymes
The production of this compound is under tight genetic control. The genes encoding the biosynthetic enzymes are regulated by a complex network of transcription factors. numberanalytics.commdpi.com These transcription factors can respond to various internal and external signals, thereby controlling the rate of alkaloid production. mdpi.commdpi.com
Studies on related plant species have shown that genes involved in MIA biosynthesis can be organized in clusters within the genome. researchgate.net This co-localization may facilitate the coordinated expression of the necessary enzymes. The regulation of these gene clusters is a key determinant of the final alkaloid profile of the plant.
Environmental and Hormonal Influences on this compound Accumulation in Planta
The accumulation of this compound in Gelsemium plants is not static and can be influenced by a variety of external and internal factors.
Environmental Factors: Environmental stressors can significantly impact the production of secondary metabolites like alkaloids. nih.gov Factors such as:
Light exposure: Light intensity and duration can influence photosynthetic rates and the availability of precursors for alkaloid biosynthesis. nutritionist-resource.org.uk
Toxic chemicals and pollutants: Exposure to heavy metals or pesticides can act as endocrine disruptors and alter hormonal balance, potentially affecting alkaloid production. nih.govnutritionist-resource.org.ukgametia.commenopausenaturalsolutions.com
Hormonal Influences: Plant hormones play a crucial role in regulating growth, development, and responses to stress. Hormones such as jasmonates (e.g., methyl jasmonate), salicylic (B10762653) acid, and abscisic acid are known to be involved in signaling pathways that can upregulate the biosynthesis of defense compounds, including alkaloids. researchgate.net For instance, the application of certain hormones to Gelsemium elegans has been shown to affect the expression of genes involved in the upstream biosynthesis of gelsenicine (this compound). researchgate.net Chronic stress can also lead to prolonged high levels of stress hormones, which can disrupt the balance of other hormones and metabolic pathways. nutritionist-resource.org.uk
Advanced Synthetic Methodologies for Humantenmine and Its Analogs
Total Synthesis Approaches to the Humantenmine (B199024) Skeleton
The synthesis of the this compound core, also known as gelsenicine, has been a significant achievement in natural product synthesis, showcasing innovative strategies to construct its unique framework. researchgate.netresearchgate.net
Retrosynthetic analysis, a technique for planning a synthesis by deconstructing the target molecule into simpler precursors, is fundamental to devising a viable synthetic route. youtube.com For a complex molecule like this compound, key strategic disconnections often prioritize the formation of the intricate ring system and the stereocontrolled installation of its numerous chiral centers.
A notable total synthesis of gelsenicine (this compound) employed a catalyzed cycloisomerization strategy. acs.org The retrosynthetic analysis identified a key simplification by disconnecting the C6-C7 bond, which leads back to a less complex indole-tethered ynone precursor. This approach hinges on a pivotal gold-catalyzed intramolecular cyclization to forge the congested polycyclic core. Further disconnection of the oxepane (B1206615) ring via a Prins-type cyclization and simplification of the side chain leads back to commercially available starting materials. This strategy elegantly addresses the challenge of constructing the strained cage structure late in the synthesis.
Another common theme in the retrosynthesis of related Gelsemium alkaloids involves leveraging bio-inspired bond formations, such as cyclizations that mimic proposed biosynthetic pathways, to assemble the core structure. researchgate.net These analyses often highlight the importance of forming key spirocyclic junctions, such as the spiro-oxindole found in many related natural products. researchgate.netnih.gov
Biomimetic synthesis attempts to replicate nature's biosynthetic pathways in the laboratory. dntb.gov.ua For Gelsemium alkaloids, these routes are inspired by the hypothesized formation of the complex skeletons from simpler precursors in the plant. researchgate.net While a specific biomimetic total synthesis for this compound is not extensively detailed in the literature, strategies for related alkaloids provide significant insight. For instance, the synthesis of koumine (B8086292) and gelsemine (B155926) has been achieved through routes featuring key bioinspired steps. researchgate.net
One such seminal approach involved a Friedel-Crafts-type cyclization to construct a key bond, a strategy that has influenced subsequent synthetic designs. researchgate.net Another bio-inspired strategy for the homologous gelsemine structure focuses on the formation of the key spiro-oxindole moiety. researchgate.net These biomimetic approaches often offer increased efficiency and stereocontrol by capitalizing on cyclization cascades that rapidly build molecular complexity. The successful application of these principles to related alkaloids suggests that a biomimetic approach, possibly involving an ene-type or aza-Prins cyclization, could be a viable future strategy for this compound synthesis. researchgate.net
Strategic Disconnections and Retrosynthetic Analyses
Chemical Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for the development of new therapeutic agents. This is achieved by synthesizing a series of analogs and evaluating their effects in biological assays.
The core indole (B1671886) alkaloid scaffold is a common starting point for chemical modification. For related alkaloids like harmine, rational modifications have been carried out at the 1-methyl, 7-methoxy, and 9-N indole positions based on its known binding pose with target proteins like DYRK1A. nih.gov Such studies explore how adding different functional groups (e.g., esters, amides, carboxylic acids) with varying chain lengths affects biological activity, such as kinase inhibition or cell proliferation. nih.gov
For Gelsemium alkaloids, functional studies have revealed that different family members have distinct activities. For example, in assays involving inhibitory ion channels like Glycine (B1666218) (GlyRs) and GABA-A receptors (GABAARs), koumine and gelsevirine (B199093) showed inhibitory activity, whereas this compound was found to be inactive. nih.govresearchgate.net This suggests that specific structural features of this compound are responsible for its distinct biological profile and that modifications to its core could drastically alter its activity, potentially making it an inhibitor of these channels. nih.gov These findings highlight the importance of the specific substitution pattern on the alkaloid framework in determining its pharmacological target.
The generation of novel derivatives based on the this compound structure is a key area of research. From the leaves and stems of Gelsemium elegans, several new alkaloids of the humantenine (B602792) type have been isolated, including a nor-humantenine alkaloid (compound 7 in the study), which is the first of its kind. acs.org The isolation of these natural derivatives provides a template for synthetic efforts.
Synthetic work has focused on creating functionalized spiroindolines and pyrrolidinoindolines, which are key structural motifs in this compound and related compounds. uam.mx For example, a practical procedure for preparing O-methyl substituted 2-oxofuroindolines and their subsequent transformation into 2-oxopyrrolidinoindolines has been developed. uam.mx These intermediates are versatile building blocks for the synthesis of various Gelsemium alkaloids, including humantenirine (B1246311) and gelsemicine, demonstrating a clear pathway toward generating novel this compound-type derivatives. uam.mx The development of such synthetic routes allows for the systematic modification of the core structure to probe for new biological activities.
| Compound/Analog | Modification | Key Finding | Reference |
| This compound | N/A (Natural Product) | Inactive on GlyRs and GABAARs in functional assays. | nih.gov, researchgate.net |
| Koumine | N/A (Natural Product) | Inhibits GlyRs and GABAARs. | nih.gov, researchgate.net |
| Gelsevirine | N/A (Natural Product) | Inhibits GlyRs. | nih.gov |
| Harmine Analogs | Substitution at 7-position | Identified potent inhibitors of DYRK1A kinase. | nih.gov |
| Nor-humantenine | Natural Derivative | First nor-humantenine alkaloid isolated; showed moderate cytotoxicity. | acs.org |
Modifications of the Core Indole Alkaloid Scaffold
Novel Synthetic Reactions and Methodologies Applicable to this compound Synthesis
The synthesis of complex indole alkaloids like this compound is often enabled by the development of new chemical reactions and strategies.
One powerful modern tool is photoredox catalysis, which uses light to initiate chemical transformations via single-electron transfer processes. acs.org This methodology has been used to develop radical cascade reactions, leading to the collective asymmetric total synthesis of numerous monoterpenoid indole alkaloids. acs.org Such cascades can forge complex polycyclic systems in a single step with high efficiency and stereocontrol, making them highly applicable to a target like this compound.
Another important area is the development of intramolecular dearomative oxidative coupling (IDOC) reactions of indoles. nih.gov These reactions, often mediated by iodine, are used to construct challenging indoline (B122111) scaffolds that feature a C3 all-carbon quaternary stereocenter—a common feature in this class of alkaloids. nih.gov This strategy has been successfully applied to the total synthesis of several classes of indoline alkaloids, demonstrating its power and versatility. nih.gov
Furthermore, advances in C-H activation and cycloaddition reactions provide new avenues for synthesis. The ability to directly functionalize C-H bonds avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. These modern methodologies offer powerful new disconnections for retrosynthetic analysis and are poised to enable more efficient and versatile syntheses of this compound and its future analogs.
Molecular and Cellular Pharmacological Mechanisms of Humantenmine
Investigation of Receptor and Ion Channel Interactions
The primary inhibitory neurotransmitter receptors in the central nervous system, glycine (B1666218) receptors (GlyRs) and gamma-aminobutyric acid type A receptors (GABAARs), are known targets for many neuroactive compounds, including various Gelsemium alkaloids. researchgate.netnih.gov However, electrophysiological studies have revealed that humantenmine (B199024) possesses a unique and notably limited interaction profile with these critical ion channels.
Glycine receptors are ligand-gated ion channels essential for mediating inhibitory neurotransmission, particularly in the spinal cord and brainstem. biocrick.com Functional studies utilizing electrophysiological recordings on various recombinant GlyR subtypes have demonstrated that this compound does not significantly modulate these receptors. In experiments on GlyRs composed of α1, α2, and α3 subunits, this compound showed no detectable activity at concentrations up to 300 μM. researchgate.netmdpi.com This lack of effect is a distinguishing feature when compared to its structural analogs also found in Gelsemium. For instance, koumine (B8086292) and gelsevirine (B199093) have been identified as inhibitors of α1, α2, and α3-containing GlyRs. researchgate.netbiocrick.com
| Compound | GlyR Subunit | Observed Effect | IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| This compound | α1 | No detectable activity | N/A | researchgate.net |
| This compound | α2 | No detectable activity | N/A | researchgate.net |
| This compound | α3 | No detectable activity | N/A | researchgate.net |
| Koumine | α1 | Inhibition | 31.5 ± 1.7 | researchgate.net |
| Gelsevirine | α1 | Inhibition | 40.6 ± 8.2 | researchgate.net |
GABAARs are the primary mediators of fast synaptic inhibition throughout the brain and are the target of numerous clinically important drugs. genome.jpnih.gov Similar to its inactivity at GlyRs, this compound has been shown to be largely inert at GABAARs. Electrophysiological assays demonstrated that GABA-evoked currents in cells expressing α1β2γ2 GABAARs were insensitive to this compound. researchgate.netnih.gov In contrast, other Gelsemium alkaloids, such as koumine, do inhibit GABAAR function. researchgate.net More recent computational and experimental studies suggest that the GABAAR is a common target for a range of both low-toxicity and high-toxicity Gelsemium alkaloids, which bind at the transmembrane region of the β+/α− interface. kegg.jp While the closely related alkaloid humantenirine (B1246311) is included in this group, specific studies on this compound itself have reported a lack of functional modulation. researchgate.netkegg.jp
| Compound | GABAAR Subtype | Observed Effect | Reference |
|---|---|---|---|
| This compound | α1β2γ2 | Insensitive / No significant modulation | researchgate.netnih.gov |
| Koumine | α1β2γ2 | Inhibition | researchgate.net |
| Humantenirine | Not specified | Identified as a target | kegg.jp |
In vitro functional assays are crucial for determining the pharmacological profile of a compound at specific molecular targets. researchgate.nettandfonline.com For ion channels like GlyRs and GABAARs, electrophysiological techniques such as two-electrode voltage-clamp and patch-clamp recordings are used to measure changes in ion flow across the cell membrane in response to the compound. researchgate.net These assays provide direct evidence of functional modulation (e.g., potentiation or inhibition).
The collective findings from such assays indicate that this compound has a remarkably low affinity for or is unable to functionally modulate major inhibitory neurotransmitter receptors like GlyRs and GABAARs, setting it apart from many of its parent alkaloids. researchgate.netnih.gov This suggests that the biological and toxicological effects of this compound may be mediated by different molecular targets than those engaged by compounds like koumine or gelsemine (B155926).
Interaction Profiles with Gamma-Aminobutyric Acid Type A Receptors (GABAARs)
Intracellular Signaling Pathway Perturbations
Beyond direct interactions with cell surface receptors, neuroactive compounds can exert profound effects by altering intracellular signaling pathways that govern fundamental cellular processes. Research into the toxic mechanisms of Gelsemium alkaloids has implicated several key signaling cascades.
The mitogen-activated protein kinase (MAPK) cascade is a critical signaling pathway that regulates diverse cellular activities, including proliferation, differentiation, and apoptosis. The toxicity of Gelsemium has been linked to the perturbation of this pathway. nih.gov Specifically, research on humantenirine, an alkaloid closely related to this compound, has shown that it can upregulate the phosphorylation level of MAPK3/1 (also known as ERK1/2) in hippocampal tissue. researchgate.net This activation of the MAPK pathway is associated with excitotoxicity, a potential mechanism underlying the toxic effects of certain Gelsemium alkaloids. researchgate.netnih.gov Molecular docking studies further support this, showing a high binding affinity of Gelsemium alkaloids with core targets of this pathway, including MAPK1 and MAPK3. nih.gov
The mammalian (or mechanistic) target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, metabolism, proliferation, and survival. The mTOR signaling pathway, which integrates signals from growth factors, nutrients, and cellular energy status, is organized into two distinct complexes, mTORC1 and mTORC2. While direct experimental evidence detailing the effects of this compound on the mTOR pathway is limited, studies on other Gelsemium alkaloids have established a connection. For instance, sempervirine (B1196200) has been shown to induce apoptosis and autophagy in glioma cells by inhibiting the Akt/mTOR signaling pathway. biocrick.com Similarly, koumine has been found to suppress glycolysis in cancer cells through inhibition of the Akt/mTOR/HK2 pathway. These findings suggest that the mTOR pathway is a plausible target for alkaloids from the Gelsemium genus, although the specific role of this compound in modulating this cascade requires further investigation.
| Signaling Pathway | Related Alkaloid | Observed Effect | Reference |
|---|---|---|---|
| MAPK Signaling | Humantenirine | Upregulation of MAPK3/1 phosphorylation | researchgate.net |
| mTOR Signaling | Sempervirine | Inhibition of Akt/mTOR pathway | biocrick.com |
| Koumine | Inhibition of Akt/mTOR/HK2 pathway |
Effects on Protein Phosphorylation Dynamics
Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, from signal transduction to gene expression. nih.govnih.gov The toxic effects of alkaloids from the Gelsemium genus have been linked to alterations in protein phosphorylation reactions. mdpi.com
Research has demonstrated that this compound can modulate the phosphorylation status of key signaling proteins. mdpi.com Specifically, studies involving humantenirine, a synonym for this compound, have shown that it can increase the phosphorylation level of Mitogen-Activated Protein Kinase 3/1 (MAPK3/1) in hippocampal tissue. mdpi.comresearchgate.net The MAPK signaling pathway is a crucial cascade involved in cellular responses to a variety of external stimuli, and its dysregulation can lead to significant cellular stress and dysfunction. mdpi.com Functional analysis has indicated that the toxicity of Gelsemium alkaloids is primarily associated with protein phosphorylation and plasma membrane function. mdpi.com
Table 1: Effect of this compound on Protein Phosphorylation
| Protein Target | Observed Effect in Hippocampal Tissue | Reference |
|---|
This table summarizes the documented effect of this compound on a key protein involved in cellular signaling pathways.
Mitochondrial Bioenergetics and Cellular Metabolism Studies
Mitochondria are central to cellular energy production and metabolism, playing a vital role in maintaining cellular health. frontiersin.orgnih.gov Their function is intrinsically linked to processes like ATP synthesis and maintaining the mitochondrial membrane potential. nih.gov
The viability of a cell is heavily dependent on its ability to produce Adenosine Triphosphate (ATP), the primary energy currency. mdpi.com This process is largely driven by the mitochondrial membrane potential (ΔΨm), which is an electrochemical gradient across the inner mitochondrial membrane. nih.govelifesciences.org
Studies have revealed that this compound directly impacts these critical mitochondrial functions. Experimental data shows that this compound administration leads to a decrease in both ATP content and the mitochondrial membrane potential in hippocampal tissue. mdpi.comresearchgate.net The disruption of the mitochondrial membrane potential can halt ATP synthesis and trigger pathways leading to cell death. nih.gov The reduction in ATP levels compromises the energy-dependent processes necessary for neuronal survival and function.
Table 2: Impact of this compound on Mitochondrial Parameters
| Mitochondrial Parameter | Effect of this compound | Reference |
|---|---|---|
| Adenosine Triphosphate (ATP) Content | Decreased | mdpi.comresearchgate.net |
This table outlines the effects of this compound on key indicators of mitochondrial bioenergetic function.
Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death. numberanalytics.comwikipedia.org This phenomenon is often linked to mitochondrial dysfunction and calcium overload. numberanalytics.comnih.gov
The neurotoxicity of this compound is closely associated with excitotoxic mechanisms. The compound's ability to induce mitochondrial dysfunction, as evidenced by reduced ATP and membrane potential, is a key factor in this process. mdpi.com The excitotoxicity induced by this compound involves the dysregulation of key kinases through phosphorylation, which in turn leads to mitochondrial damage. mdpi.com
Interestingly, the excitotoxic effects of this compound can be mitigated. Research has shown that the administration of N-methyl-D-aspartic acid (NMDA), a specific agonist for the NMDA receptor, can rescue this compound-induced excitotoxicity. mdpi.comresearchgate.net The rescue mechanism involves the restoration of mitochondrial function, highlighting the central role of mitochondrial failure in this compound's toxic profile. mdpi.com However, this rescue by NMDA occurs without reversing the phosphorylation of MAPK3/1, suggesting a complex interplay of signaling pathways. mdpi.com
Preclinical Pharmacokinetic and Metabolic Characterization of Humantenmine
In Vitro Metabolic Investigations in Subcellular Fractions
In vitro studies using subcellular liver fractions, such as microsomes, are fundamental in identifying metabolic pathways and the enzymes responsible for the biotransformation of a compound. admescope.com
Identification of Humantenmine (B199024) Metabolites in Liver Microsomes
The in vitro metabolism of this compound has been investigated using liver microsomes from various species, including humans. nih.govnih.gov High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC/QqTOF-MS) has been a key analytical technique in these studies. nih.gov
In human liver microsomes (HLMs), a total of four metabolites have been identified. nih.gov These metabolites are primarily the result of hydroxylation and oxidation reactions. nih.gov Another study identified eight metabolites in human, pig, and goat liver microsomes. windows.net A more comprehensive analysis identified a total of ten metabolites of this compound across liver microsomes from humans, pigs, goats, and rats. nih.gov The identified metabolic pathways include demethylation, dehydrogenation, oxidation, a combination of dehydrogenation and oxidation, and a combination of demethylation and oxidation. nih.gov
Enzymatic Biotransformation Pathways: Role of Cytochrome P450 Enzymes (e.g., CYP3A4/5)
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a critical role in the metabolism of a wide range of xenobiotics, including drugs and toxins. mdpi.comwikipedia.org Studies utilizing selective chemical inhibitors and recombinant human CYPs have pinpointed the primary enzyme isoform responsible for this compound metabolism. nih.govresearchgate.net
Research indicates that CYP3A4/5 are the main enzymes mediating the metabolism of this compound. nih.govxiahepublishing.com The involvement of CYP3A4/5 is significant as these enzymes are also responsible for the detoxification of other alkaloids from Gelsemium elegans. xiahepublishing.com The metabolic reactions catalyzed by CYP3A4/5, such as hydroxylation and oxidation, can lead to the detoxification of this compound. nih.govxiahepublishing.com In fact, the toxicity of this compound to L02 cells was found to be significantly lower in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) system, which is essential for CYP enzyme activity. nih.gov
Comparative Preclinical Metabolism Across Species
Understanding the metabolic differences of a compound across various species is crucial for the translation of preclinical findings to human applications. biotechfarm.co.il
Interspecies Differences in this compound Metabolic Profiles (e.g., Human, Pig, Goat, Rat Liver Microsomes)
Comparative studies on the in vitro metabolism of this compound have revealed both qualitative and quantitative differences among species. nih.gov While the major metabolic pathways, such as demethylation, dehydrogenation, and oxidation, are observed across human, pig, and goat liver microsomes, the extent of these reactions can vary. windows.netxiahepublishing.com
One study identified ten metabolites in total across human, pig, goat, and rat liver microsomes. nih.gov Another investigation focusing on human, pig, and goat liver microsomes identified eight metabolites. xiahepublishing.comxiahepublishing.com A key finding is that demethylation appears to be a major metabolic pathway in all three species. xiahepublishing.com Interestingly, the peak intensity of the demethylated metabolite was higher in goat and pig liver microsomes compared to human liver microsomes, suggesting a more prominent detoxification pathway in these animals. xiahepublishing.com
A broader study on Gelsemium elegans alkaloids found that while 13 metabolites were detected in pig and rat microsomes, the oxidative metabolites of Gelsedine-type alkaloids were absent in goat and human microsomes. eurekaselect.com These species-related differences in metabolism are believed to contribute to the varying toxicological effects of Gelsemium elegans observed across different species. nih.gov
Implications of Species-Specific Metabolism for Translational Research
The observed interspecies differences in this compound metabolism have significant implications for translational research. The varying metabolic profiles suggest that the toxicity and potential efficacy of this compound could differ between preclinical animal models and humans. eurekaselect.com Therefore, careful selection of animal models that most closely mimic human metabolism is essential for accurately predicting the pharmacokinetic behavior of this compound in clinical settings. biotechfarm.co.il The differences in detoxification pathways, such as the more pronounced demethylation in pigs and goats, highlight the need for caution when extrapolating toxicity data from these animals to humans. xiahepublishing.com
Pharmacokinetic Studies in Preclinical Animal Models (Excluding Clinical Efficacy)
Pharmacokinetic studies in animal models provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism system. biotechfarm.co.ilfda.gov
Studies in rats have shown that this compound is rapidly absorbed and eliminated. eurekaselect.comresearchgate.net Following oral administration, the time to reach maximum plasma concentration (Tmax) was found to be short. tmrjournals.com For instance, one study reported that 11 alkaloids from Gelsemium elegans, including this compound-type alkaloids, reached peak concentration in female rats between 0.083 and 0.8 hours. tmrjournals.com The elimination half-life for these alkaloids ranged from 1.58 to 32.80 hours. tmrjournals.com
Interestingly, some pharmacokinetic parameters appear to be sex-dependent. Female rats exhibited a faster absorption rate for certain G. elegans alkaloids, including this compound, as indicated by a shorter Tmax compared to male rats. tmrjournals.com
Pharmacokinetic studies have also been conducted in other animal models, such as goats. researchgate.net The elimination half-life of this compound in goats was found to be longer than in rats, suggesting a slower elimination rate in goats. researchgate.net These studies are vital for understanding the in vivo behavior of this compound and for designing further toxicological and pharmacological investigations. eurekaselect.comumich.edu
Absorption, Distribution, and Elimination Kinetics in Rodent Models
Pharmacokinetic studies in rodent models, primarily rats, have demonstrated that this compound undergoes rapid absorption and elimination. eurekaselect.comnih.gov Following oral administration in rats, this compound is quickly absorbed, with the peak plasma concentration (Tmax) reached in a short period. nih.govtmrjournals.com
One study in rats showed that after an oral dose of 200 μg/kg, this compound reached its maximum concentration (Cmax) of 28.49 ± 6.65 nmol/L at a Tmax of 12.50 ± 2.74 minutes. nih.gov Research also indicates that the alkaloids from Gelsemium elegans, including this compound, are widely distributed throughout the body's tissues. eurekaselect.comnih.gov
Investigations into potential sex-related differences in Sprague-Dawley rats have revealed variations in pharmacokinetic parameters. Female rats exhibited a faster absorption rate for several Gelsemium alkaloids, including this compound, as indicated by a shorter Tmax compared to male rats. tmrjournals.com Conversely, the elimination half-life (T1/2) for these alkaloids was found to be shorter in male rats, suggesting a faster elimination rate. tmrjournals.com In female rats, the elimination half-lives for various alkaloids from Gelsemium elegans were observed to be over 3 hours. tmrjournals.com
| Parameter | Value (Oral Administration in Rats) |
| Tmax (Time to Peak Concentration) | 12.50 ± 2.74 min |
| Cmax (Peak Concentration) | 28.49 ± 6.65 nmol/L |
| AUC0-t (Area Under the Curve) | 1142.42 ± 202.92 nmol/L·min |
| Data from a study with a 200 μg/kg oral dose. nih.gov |
Bioavailability Assessments in Animal Systems
Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter in pharmacokinetics. For this compound, studies in rats have been conducted to determine its absolute oral bioavailability.
By comparing the area under the concentration-time curve (AUC) after oral administration with the AUC after intravenous administration, researchers calculated the absolute bioavailability of this compound. Following a 200 μg/kg oral dose in rats, the AUC from time zero to the last measurable concentration point (AUC0-t) was 1142.42 ± 202.92 nmol/L·min. nih.gov In comparison, a 20 μg/kg intravenous dose resulted in an AUC0-t of 1518.46 ± 192.24 nmol/L·min. nih.gov Based on these findings, the absolute oral bioavailability of this compound in rats was calculated to be a low 7.66%. nih.gov This low bioavailability suggests that a significant portion of the orally administered this compound may not reach the systemic circulation, possibly due to poor absorption or extensive first-pass metabolism in the liver.
Mechanistic Basis of Toxicokinetic Behavior in Animal Models
The toxicokinetic behavior of this compound is intrinsically linked to its metabolism. The primary enzymes responsible for metabolizing many foreign compounds, including this compound, are the cytochrome P450 (CYP) enzymes. researchgate.netnih.gov
In vitro studies using human liver microsomes have identified that the CYP3A4/5 isozyme is mainly responsible for the metabolism of this compound. researchgate.netnih.gov The metabolic processes involved include hydroxylation and oxidation. researchgate.net Further investigations have also pointed to demethylation and dehydrogenation as metabolic pathways for related compounds. xiahepublishing.com
The metabolism of this compound by CYP3A4/5 is considered a detoxification pathway. researchgate.netnih.gov Evidence for this comes from studies where the presence of the nicotinamide adenine dinucleotide phosphate (NADPH) system, which is necessary for CYP enzyme function, significantly reduced the toxicity of this compound on liver cells (in vitro). researchgate.netnih.gov
To confirm this in a living model, an experiment was conducted in mice where CYP3A4/5 activity was inhibited using ketoconazole. researchgate.netnih.gov When these mice were treated with this compound, their 14-day survival rate dropped to 17%, and they showed signs of hepatic injury, as evidenced by increased levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.netnih.gov This demonstrated that the inhibition of CYP3A4/5-mediated metabolism leads to increased toxicity of this compound. researchgate.net
Advanced Analytical Methodologies for Humantenmine Research
Chromatographic and Spectrometric Techniques for Quantitative Analysis
The quantitative analysis of Humantenmine (B199024) relies heavily on the coupling of high-performance liquid chromatography with mass spectrometry, offering high selectivity and sensitivity.
UPLC-MS/MS is a premier technique for the rapid and sensitive quantification of this compound in biological matrices such as plasma. nih.gov This method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry (MS/MS). amazonaws.com Quantification is typically achieved using the multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.govscienceopen.com
For this compound, a common transition monitored is m/z 327.14 → m/z 296.19 in positive ion electrospray ionization (ESI) mode. nih.gov The method has been successfully developed and validated for determining this compound in rat and porcine plasma, proving essential for pharmacokinetic studies. nih.govnih.gov The high sensitivity of UPLC-MS/MS allows for low limits of quantification, often in the range of 0.1 to 1 nmol/L or 0.1 to 0.2 µg/L. nih.govscienceopen.comnih.gov These methods demonstrate good linearity over a wide concentration range and are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. nih.govscienceopen.com
Table 1: UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Rat Plasma Analysis nih.gov | Porcine Plasma Analysis nih.gov | Multi-Alkaloid Rat Plasma Analysis scienceopen.com |
|---|---|---|---|
| Instrumentation | UPLC-MS/MS | LC-ESI-MS/MS | ACQUITY H-Class UPLC & XEVO TQ-S micro MS |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (this compound) | m/z 327.14 → 296.19 | Not specified | Not specified |
| Linear Range | 1–256 nmol/L | 0.1–200 µg/L | 0.1–200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 nmol/L | 0.2 µg/L | 0.1 ng/mL |
| Accuracy | 89.39%–107.5% | Not specified | 86.9%–113.2% |
| Precision (RSD/CV) | < 12.24% | < 15% | < 16% |
HPLC/QqTOF-MS is a powerful tool for identifying and characterizing metabolites of this compound in biological samples due to its high sensitivity, specificity, and ability to provide accurate mass measurements. windows.netxiahepublishing.com This technique has been instrumental in studying the in vitro metabolism of this compound in human, pig, and goat liver microsomes. windows.netxiahepublishing.com
In these studies, a total of eight metabolites (M1–M8) were identified, revealing three primary metabolic pathways: demethylation, dehydrogenation, and oxidation. xiahepublishing.com The high-resolution mass data allows for the determination of the elemental composition of metabolites by comparing their accurate mass with that of the parent drug. windows.net For example, an increase of 16 Da suggests an oxidation reaction. windows.net This approach has been successfully applied to characterize the metabolic profiles of Gelsemium elegans extracts in rats, identifying numerous absorbed components and their metabolites in various biological samples like urine, plasma, and feces. mdpi.comnih.gov
Table 2: Metabolites of this compound Identified via HPLC/QqTOF-MS in Liver Microsomes xiahepublishing.com
| Metabolite | m/z [M+H]⁺ | Proposed Metabolic Pathway |
|---|---|---|
| Humantenirine (B1246311) (Parent) | 371.19 | - |
| M1 | 357.1809 | Demethylation |
| M2 | 369.1809 | Dehydrogenation |
| M3 | 369.1809 | Dehydrogenation |
| M4 | 387.1914 | Oxidation |
| M5 | 387.1914 | Oxidation |
| M6 | 385.1758 | Oxidation |
| M7 | 385.1758 | Dehydrogenation |
| M8 | 373.1758 | Oxidation |
Note: The parent compound in this study was referred to as Humantenirine.
Two-dimensional liquid chromatography (2D-LC) offers enhanced separation capabilities for analyzing target compounds in highly complex matrices like biological fluids and food products. nih.govmdpi.com A novel 2D-LC system has been developed for the simultaneous determination of this compound and other monoterpene indole (B1671886) alkaloids in plasma, tissue, urine, and honey. nih.govmdpi.com
This system typically employs a first-dimension ion-exchange chromatography (IEX) column to remove interferences from the sample matrix. nih.gov The fraction containing the analytes is then transferred via a trap column to a second-dimension reversed-phase (RP) column for further separation before detection, often by UV. nih.gov This approach allows for large injection volumes, increasing sensitivity, and provides a strong capacity for removing interfering substances. nih.gov The method has proven to be rapid, highly selective, and sensitive for quantifying Gelsemium alkaloids, making it suitable for both pharmaceutical and toxicological analysis. nih.govmdpi.com While its limit of quantification may be slightly higher than LC-MS/MS, it can offer superior accuracy and precision in some applications. mdpi.com
High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (HPLC/QqTOF-MS) for Metabolite Profiling
Sample Preparation and Matrix Effects in Biological Research Samples
Effective sample preparation is critical for accurate and reproducible analysis, aiming to extract the analyte of interest while removing interfering components from the biological matrix. scienceopen.comfrontiersin.org For plasma samples, a common and straightforward method is protein precipitation. nih.gov This is often achieved by adding a solvent like acetonitrile (B52724) (sometimes containing formic acid to improve extraction efficiency) to the plasma, followed by vortexing and centrifugation to pellet the precipitated proteins. scienceopen.comnih.gov The resulting supernatant can then be directly injected or further processed before analysis. scienceopen.com
For more complex solid tissue samples, such as liver or kidney, the procedure begins with homogenization to ensure the sample is uniform. frontiersin.org This is followed by extraction with an organic solvent like acetonitrile, evaporation of the solvent, and a final reconstitution step in a suitable solvent, which may include a liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids. frontiersin.org In the analysis of honey, solid-phase extraction (SPE) using a cation exchange column has been effectively used to purify the sample before 2D-LC analysis. mdpi.com
The matrix effect, an alteration of ionization efficiency by co-eluting compounds from the matrix, is a key parameter evaluated during method validation. scienceopen.com For this compound, studies have shown that with appropriate sample preparation, matrix effects can be negligible or fall within acceptable ranges (typically 85-115%). nih.govscienceopen.com For instance, one UPLC-MS/MS method reported matrix effects between 88.5% and 107.8% in rat plasma, indicating that endogenous plasma substances did not significantly interfere with the ionization of the analyte. scienceopen.com
Validation of Analytical Methods for Research Reproducibility and Accuracy
The validation of analytical methods is a fundamental requirement to ensure that the data generated is reliable, reproducible, and accurate. frontiersin.org Validation is performed according to established guidelines and assesses several key parameters. mdpi.com
Selectivity and Specificity : This is demonstrated by showing that no interfering peaks from endogenous components in blank matrix samples are observed at the retention time of the analyte and internal standard. scienceopen.comnih.gov
Linearity and Range : Calibration curves are constructed by plotting the instrument response against known concentrations of the analyte. scienceopen.com A linear relationship, indicated by a correlation coefficient (r²) greater than 0.99, is typically required over a specified concentration range. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govnih.gov For this compound, LOQs as low as 0.1 ng/mL have been achieved with UPLC-MS/MS. scienceopen.com
Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value and is expressed as a percentage. Precision measures the degree of scatter between a series of measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govnih.gov Both are assessed at multiple concentration levels (low, medium, and high) and on different days (intra-day and inter-day precision). nih.gov For this compound analysis, accuracy typically ranges from 85% to 115%, with precision values below 15%. nih.govscienceopen.comnih.gov
Recovery : Extraction recovery is evaluated to determine the efficiency of the sample preparation process. It is calculated by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. nih.gov Recoveries for this compound are often excellent, ranging from 82% to over 100%. nih.govnih.gov
Stability : The stability of the analyte is tested under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (-20°C or -80°C). nih.gov this compound has been shown to be stable during these procedures. nih.gov
Table 3: Summary of Validation Parameters for this compound Analytical Methods
| Method | Matrix | Linearity (r²) | LOQ | Accuracy (%) | Precision (RSD/CV %) | Recovery (%) | Citation |
|---|---|---|---|---|---|---|---|
| UPLC-MS/MS | Rat Plasma | >0.995 | 1 nmol/L | 89.39 - 107.5 | < 12.24 | Excellent | nih.gov |
| LC-MS/MS | Porcine Plasma | >0.99 | 0.2 µg/L | Not specified | < 15 | 82.68 - 100.35 | nih.gov |
| 2D-LC | Biological Matrices | Not specified | 10 ng/mL (LOD) | Validated | Validated | Validated | nih.gov |
| 2D-LC | Honey | >0.998 | 20 ng/g | 81 - 94.2 | < 5.0 (intra-day); < 3.8 (inter-day) | 81 - 94.2 | mdpi.comresearchgate.net |
Computational and Theoretical Investigations of Humantenmine
Molecular Docking and Binding Affinity Predictions with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of humantenmine (B199024), docking simulations have been employed to identify potential protein targets and estimate the strength of the interaction, often expressed as a binding affinity or docking score in kcal/mol.
Bioinformatic assays have explored the interaction of this compound with inhibitory neurotransmitter receptors, which are crucial components of the central nervous system. mdpi.com Studies focused on glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A (GABAA) receptors have been particularly revealing. mdpi.comopenrepository.com When docked against the orthosteric (primary binding) sites of various GlyR subunits (α1, α2, and α3), this compound consistently showed less favorable (less negative) docking scores compared to other Gelsemium alkaloids like gelsemine (B155926) and koumine (B8086292), and the classical antagonist strychnine. mdpi.com This suggests that this compound may have a lower binding affinity for these specific sites. mdpi.com Similar results were observed for its interaction with the orthosteric site of the α1β2γ2 GABAA receptor. mdpi.com
Further computational studies using network pharmacology have identified other potential targets. Subsequent molecular docking analyses were performed on these predicted targets, including Mitogen-Activated Protein Kinase 1 (MAPK1), Mitogen-Activated Protein Kinase 3 (MAPK3), and Proto-oncogene tyrosine-protein kinase Src (SRC). labshare.cn These studies indicated a high binding affinity between the alkaloids and these core targets, suggesting a stable interaction. labshare.cn The binding affinity, calculated as binding free energy, is a crucial factor, with lower energy values indicating a more stable ligand-receptor complex.
Table 1: Predicted Protein Targets and Binding Affinities for this compound from Molecular Docking Studies
| Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Site | Binding Affinity (Docking Score) | Reference |
|---|---|---|---|---|
| Glycine Receptor (GlyR) α1, α2, α3 | 7TU9, 7KUY, 5CFB | Orthosteric Site | Less favorable (less negative) scores compared to strychnine | mdpi.com |
| GABA-A Receptor (GABAAR) α1β2γ2 | 6X3S | Orthosteric Site | Less favorable (less negative) scores compared to bicuculline | mdpi.com |
| MAPK1 | Not Specified | Not Specified | High affinity (specific values not reported) | labshare.cn |
| MAPK3 | Not Specified | Not Specified | High affinity (specific values not reported) | labshare.cn |
| SRC | Not Specified | Not Specified | High affinity (specific values not reported) | labshare.cn |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. rsc.org This technique allows researchers to assess the stability of the ligand-receptor complexes predicted by molecular docking. researchgate.net By simulating the complex in a dynamic environment that mimics physiological conditions, MD can confirm whether the predicted binding pose is maintained over a period of nanoseconds. amazon.com
For Gelsemium alkaloids, including this compound, MD simulations have been used to explore their binding modes and mechanisms of action on targets like GlyRs and GABAARs. researchgate.netwikipedia.org The stability of the simulated system is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms over the course of the simulation. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is not undergoing significant conformational changes. researchgate.net
Furthermore, techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are frequently employed post-simulation to compute the binding free energy. researchgate.netamazon.com This provides a more refined estimate of the binding affinity than docking scores alone and can help validate the interactions observed in docking studies. amazon.com These simulations are crucial for understanding the dynamic behavior of the this compound-receptor complex and confirming the stability of the predicted interactions. amazon.comnih.gov
Network Pharmacology Approaches for Multi-Target Prediction and Pathway Analysis
Network pharmacology is an approach that combines bioinformatics and network analysis to investigate drug-target interactions and the broader biological pathways affected. taylorfrancis.com This method is particularly suited for studying natural products like this compound, which may interact with multiple protein targets to exert their effects. taylorfrancis.com
Studies on Gelsemium alkaloids have utilized network pharmacology to predict potential targets related to their biological effects, including toxicity. labshare.cntandfonline.com One such study identified 85 alkaloids in Gelsemium that were associated with 214 targets related to excitotoxicity. labshare.cntandfonline.com To identify the most critical regulatory targets within this large network, a protein-protein interaction (PPI) network was constructed. Analysis of this network highlighted MAPK1, MAPK3, and SRC as key hub targets based on their high degree of connectivity and centrality.
Following target identification, pathway enrichment analysis using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) is performed to understand the biological processes involved. tandfonline.com For the predicted targets of Gelsemium alkaloids, enriched pathways included the calcium signaling pathway and the MAPK signaling pathway, suggesting that the compounds' effects may be mediated through these cellular mechanisms. labshare.cntandfonline.com This approach provides a systems-level view of the potential mechanisms of action of this compound. taylorfrancis.com
Table 2: Predicted Targets and Pathways for Gelsemium Alkaloids (including this compound) via Network Pharmacology
| Analysis Type | Finding | Detail | Reference |
|---|---|---|---|
| Target Prediction | Key Hub Proteins | MAPK1, MAPK3, SRC | |
| Target Prediction | Total Predicted Targets | 214 excitotoxicity-related targets for 85 alkaloids | labshare.cntandfonline.com |
| Pathway Analysis | Enriched KEGG Pathways | Calcium signaling pathway, MAPK signaling pathway | labshare.cntandfonline.com |
| Functional Analysis | Associated Biological Processes | Protein phosphorylation, plasma membrane function | labshare.cntandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design
Quantitative structure-activity relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. d-nb.infomdpi.com The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. eurekaselect.com By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds and to rationally design molecules with improved potency or other desired characteristics. mdpi.com
The process of building a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors (numerical representations of chemical structure), selecting the most relevant descriptors, generating a mathematical model using statistical methods like multiple linear regression (MLR), and rigorously validating the model's predictive power. nih.govnih.gov
While specific QSAR models developed exclusively for this compound are not prominent in the current literature, the methodology is highly applicable. mdpi.com Given the identified targets from docking and network pharmacology studies (e.g., MAPK1, MAPK3), a QSAR study could be undertaken. A series of this compound analogs could be synthesized and tested for their inhibitory activity against these targets. The resulting activity data could then be used to build a QSAR model, which would provide insights into the structural features of this compound that are critical for its activity. This model could then guide the rational design of new derivatives with potentially enhanced or more selective activity. amazon.commdpi.com
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. These calculations can provide fundamental insights into a molecule's stability, geometry, and the distribution of its electron density, which governs its chemical reactivity.
For complex indole (B1671886) alkaloids similar to this compound, DFT and other quantum chemical methods have been used to elucidate structural attributes and stability. d-nb.info Reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps, can be calculated. The MEP, for instance, visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), thus predicting reactive sites.
Although specific DFT studies focusing on the reactivity of this compound are not extensively reported, this computational approach is invaluable for understanding its chemical behavior. wikipedia.org Such calculations could be used to analyze the stability of different conformers of this compound, predict its sites of metabolism, and understand the nature of its interactions with amino acid residues in a protein's active site at a sub-atomic level of detail.
Emerging Research Avenues and Future Directions in Humantenmine Studies
Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in Mechanistic Elucidation
The advent of "omics" technologies offers a holistic approach to understanding the system-wide effects of chemical compounds, moving beyond single-target interactions. humanspecificresearch.orgmdpi.com These high-throughput methods are pivotal in generating comprehensive datasets to unravel the complex biological responses to Humantenmine (B199024).
Metabolomics: This branch of systems biology analyzes endogenous metabolites in biological fluids and tissues, providing a snapshot of the physiological state of a system. mdpi.com In the context of Gelsemium alkaloids, metabolomics has been employed to investigate metabolic effects and changes in metabolic profiles. mdpi.comnih.gov For instance, studies on the metabolism of this compound (HMT) in human liver microsomes identified four metabolites, primarily products of hydroxylation and oxidation, indicating specific metabolic pathways. researchgate.net The cytochrome P450 isoform CYP3A4/5 has been identified as the main enzyme responsible for HMT metabolism and detoxification. researchgate.neteurekaselect.commedchemexpress.com By comparing the metabolic profiles of different species, researchers can identify species-specific differences in alkaloid metabolism. eurekaselect.com
Transcriptomics: This technology studies gene expression at the mRNA level, revealing how a compound may alter cellular pathways and functions. mdpi.com Transcriptome analyses of tissues exposed to Gelsemium elegans extracts have identified differentially expressed genes (DEGs) involved in various biological processes, including immune and inflammatory responses. researchgate.net In studies on pigs, transcriptomics of the liver and ileum revealed alterations in pathways related to amino acid metabolism, lipid metabolism (such as the PPAR signaling pathway), and immune function, providing insights into the plant's broader biological impact. mdpi.comnih.govresearchgate.net
Proteomics: As the large-scale study of proteins, proteomics is crucial for identifying protein expression changes and post-translational modifications, directly linking them to functional outcomes. humanspecificresearch.org Targeted proteomics methods, which quantify specific target proteins with high sensitivity, are particularly valuable for biomarker research and validating the effects of compounds like this compound. researchgate.net Such techniques have been developed for the simultaneous quantification of multiple Gelsemium alkaloids, including this compound, in various biological matrices. researchgate.netbsky.app Furthermore, phosphoproteomics, a sub-discipline of proteomics, has been used to reveal key signaling pathways affected by other Gelsemium alkaloids. orcid.org
The integration of these omics technologies provides a powerful, multi-faceted approach to building a comprehensive understanding of this compound's biological mechanisms. mdpi.com
Table 1: Application of Omics Technologies in Gelsemium Alkaloid Research
| Omics Technology | Application in Gelsemium/Humantenmine Research | Key Findings | Citations |
|---|---|---|---|
| Metabolomics | In vitro metabolism of this compound in human liver microsomes. | Identification of four hydroxylated and oxidized metabolites; CYP3A4/5 identified as the primary metabolizing enzyme. | researchgate.net |
| Comparative metabolism in human, pig, goat, and rat liver microsomes. | Revealed species-specific differences in the metabolic pathways of Gelsemium alkaloids. | eurekaselect.com | |
| Analysis of plasma from pigs fed G. elegans. | Identified significant changes in amino acid and lipid metabolites, suggesting impacts on related metabolic pathways. | mdpi.comnih.gov | |
| Transcriptomics | Analysis of liver and ileum tissues from pigs fed G. elegans. | Identified differentially expressed genes related to immune responses, inflammation, and metabolic signaling pathways (e.g., MAPK, mTOR, PPAR). | mdpi.comresearchgate.net |
| Proteomics | Development of targeted quantification methods. | Established sensitive LC-MS/MS methods for simultaneously measuring this compound and other alkaloids in biological samples. | researchgate.netbsky.app |
| General proteomics of rat brain after exposure to G. elegans. | A study on the subacute toxicity of G. elegans utilized proteomics to investigate changes in the rat brain. | thieme-connect.com |
Development of Novel Preclinical Models for Mechanistic Investigation (e.g., Humanized Organoids, Advanced In Vitro Systems)
Traditional preclinical research has relied heavily on 2D cell cultures and animal models. However, these models have limitations in fully recapitulating human physiology. news-medical.net Emerging advanced models, such as organoids and sophisticated in vitro systems, offer promising alternatives for more accurate mechanistic studies of compounds like this compound. nih.govunits.it
Humanized Organoids: Organoids are three-dimensional (3D) multicellular structures grown from stem cells that self-organize to mimic the architecture and function of native human organs. news-medical.netunits.it These "mini-organs" provide a physiologically relevant context for studying compound effects, disease modeling, and drug screening. nih.govnews-medical.net Brain organoids, for example, can reproduce the diversity of human neural cells and the complexity of neural networks, offering a superior model to investigate neurotoxic or neuroprotective effects compared to animal models. nih.gov While direct studies of this compound on organoids are yet to be published, their potential for providing human-specific data on its metabolism and activity is immense. news-medical.netnih.gov
Advanced In Vitro Systems: Beyond organoids, other advanced systems like organ-on-a-chip technologies provide dynamic, micro-physiological environments that can simulate organ-level functions. These platforms allow for the precise control of experimental conditions and real-time monitoring of cellular responses, making them ideal for detailed mechanistic investigations.
The use of these novel preclinical models could significantly enhance the relevance of in vitro findings to human systems, providing more reliable data on the biological interactions of this compound and reducing the reliance on animal testing. news-medical.net
Table 2: Comparison of Preclinical Models for Compound Studies
| Model Type | Advantages | Limitations | Relevance to this compound Studies |
|---|---|---|---|
| 2D Cell Culture | High-throughput, low cost, simple to maintain. | Lacks 3D architecture, limited cell diversity, poor representation of in vivo environment. | Initial high-throughput screening for basic cellular effects. |
| Animal Models | Represents a whole, systemic organism. | Significant physiological and genetic differences from humans, ethical concerns, high cost. | Studying systemic distribution and metabolism, but with limited human predictability. researchgate.netnews-medical.net |
| Organoids | Human-specific genetics, mimics organ architecture and function, suitable for personalized medicine research. nih.govunits.it | Lack of vascularization, incomplete maturation, absence of systemic interactions (e.g., immune system). news-medical.net | High-potential future model for studying human-specific neuroactivity, metabolism, and target engagement. nih.gov |
Target Validation Strategies Through Genetic and Biochemical Approaches
Identifying and validating the specific molecular targets of a compound is a critical step in understanding its mechanism of action. conceptlifesciences.comresearchgate.net For this compound, research has focused on potential interactions with key receptors in the central nervous system, employing a combination of biochemical and electrophysiological techniques.
Biochemical and Electrophysiological Assays: Functional studies using electrophysiological recordings are a primary method for investigating the effects of compounds on ion channels. Research on major Gelsemium alkaloids has extensively used this approach to test their activity on inhibitory neurotransmitter receptors, such as glycine (B1666218) receptors (GlyRs) and GABA-A receptors (GABAᴀRs). mdpi.comnih.gov In these studies, this compound was found to be distinct from its structural relatives. Electrophysiological recordings showed that, unlike koumine (B8086292) and gelsemine (B155926), this compound did not significantly modulate currents through various GlyR subtypes (α1, α2, and α3) or GABAᴀRs, even at high concentrations. mdpi.comnih.govresearchgate.net
Genetic Approaches: While not yet extensively reported for this compound specifically, genetic validation strategies are a powerful tool. researchgate.net Techniques like CRISPR-Cas gene editing or RNA interference (RNAi) can be used to knock down or knock out a putative target protein. researchgate.net If the cellular phenotype of the gene knockout mimics the effect of the compound, it provides strong evidence for the target's identity. Future studies could employ these methods to systematically screen for and validate the molecular targets of this compound.
Metabolic Enzyme Identification: Research has successfully validated a key protein interaction for this compound. Studies using human liver microsomes and recombinant CYP enzymes definitively identified CYP3A4/5 as the primary enzyme mediating its metabolism. researchgate.netmedchemexpress.com This was further validated using selective chemical inhibitors. researchgate.net
These validation strategies are essential to move from observing a biological effect to understanding the precise molecular interaction that causes it. For this compound, current evidence suggests its primary targets may lie outside the major inhibitory neurotransmitter channels modulated by other Gelsemium alkaloids. mdpi.comnih.gov
Exploration of Structure-Activity Relationships for Modulating Specific Biological Effects
Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.orggardp.org By comparing structurally similar compounds, researchers can pinpoint the chemical features responsible for their effects. The Gelsemium alkaloids, with their shared core structures and varied substitutions, are ideal candidates for SAR studies.
Functional studies comparing this compound to other major indole (B1671886) alkaloids from Gelsemium—such as koumine, gelsemine, and gelsevirine (B199093)—have provided clear SAR insights. mdpi.comnih.gov Despite its structural similarity to these compounds, this compound exhibits a markedly different pharmacological profile on inhibitory ion channels.
Activity at Glycine and GABAᴀ Receptors: Electrophysiological assays demonstrated that koumine and gelsevirine are inhibitors of GlyRs. nih.govresearchgate.net In contrast, this compound showed no detectable activity on these same receptors. mdpi.comnih.gov Similarly, koumine inhibits GABAᴀRs, whereas this compound is inactive. researchgate.net This stark difference in activity, despite sharing a core alkaloid framework, highlights that subtle changes in the molecule's three-dimensional shape and functional groups are critical for receptor binding and modulation.
These findings suggest that the specific structural motifs present in this compound prevent it from interacting with the binding sites on GlyRs and GABAᴀRs that are recognized by other Gelsemium alkaloids. This makes this compound a valuable negative control in these studies and points researchers toward different potential targets to explain its biological effects. Future SAR studies could involve synthesizing or isolating a wider range of this compound analogs to systematically probe which structural elements are key to its unique profile.
Table 3: Structure-Activity Relationship of Gelsemium Alkaloids at Inhibitory Receptors
| Compound | Core Structure | Activity on Glycine Receptors (GlyRs) | Activity on GABAᴀ Receptors | Citations |
|---|---|---|---|---|
| This compound | Indole Alkaloid | No detectable activity. | No detectable activity. | mdpi.comnih.govresearchgate.net |
| Koumine | Indole Alkaloid | Inhibitory (IC₅₀ ≈ 31.5 µM for α1GlyR). | Inhibitory. | nih.govresearchgate.net |
| Gelsemine | Indole Alkaloid | Modulatory/Inhibitory (subtype-specific). | Inhibitory. | mdpi.comnih.gov |
| Gelsevirine | Indole Alkaloid | Inhibitory (IC₅₀ ≈ 40.6 µM for α1GlyR). | Not fully detailed in all studies. | researchgate.net |
Bioinspired Synthetic Strategies for Accessing Structural Diversity
The total synthesis of complex natural products is a significant challenge that drives innovation in organic chemistry. Bioinspired synthesis, which mimics nature's own biosynthetic pathways, is a particularly elegant and efficient strategy. chemrxiv.orguniversite-paris-saclay.fr While the total synthesis of this compound itself is a complex undertaking, research into the synthesis of related alkaloids like koumine provides a roadmap for how structural diversity around the this compound scaffold could be achieved. researchgate.net
Bioinspired strategies often feature key reactions that construct complex polycyclic systems in a single, efficient step, mirroring a proposed biogenetic transformation. researchgate.netresearchgate.net For example, the synthesis of koumine has been achieved via strategies that mimic its hypothetical biogenesis, providing a foundation for creating analogs. researchgate.net
The application of such strategies to the this compound framework could enable:
Confirmation of Structure: A successful total synthesis provides ultimate proof of a natural product's proposed structure.
Generation of Analogs: By modifying the synthetic route or using different starting materials, chemists can create a library of novel compounds that are structurally related to this compound.
SAR Studies: This library of synthetic analogs would be invaluable for detailed structure-activity relationship studies, allowing researchers to systematically modify parts of the molecule to see how it affects biological activity.
Development of Probes: Synthetic chemistry can be used to create tagged versions of this compound (e.g., with fluorescent or biotin (B1667282) labels) that can be used as chemical probes to identify its binding partners and molecular targets within cells.
By leveraging bioinspired synthesis, chemists can not only conquer the challenge of building these intricate molecules but also generate the tools needed to unlock their biological secrets. chemrxiv.org
Q & A
Q. What protocols ensure ethical rigor in human cell-based studies of this compound’s cytotoxicity?
- Methodological Answer : Follow institutional review board (IRB) guidelines for primary cell use (e.g., hepatocytes, neurons). Include negative controls (untreated cells) and positive controls (e.g., staurosporine for apoptosis). Publish raw data on public repositories (e.g., Gene Expression Omnibus) for transparency .
Data Presentation Guidelines
-
Tables : Include raw data (e.g., IC₅₀ values, tissue concentrations) with standard deviations. Example:
Tissue This compound Concentration (ng/g) ± SD (CYP3A4 Inhibition) Concentration ± SD (CYP3A4 Induction) Brain 120 ± 15 45 ± 8 Liver 980 ± 120 320 ± 40 -
Figures : Use line graphs for time-course toxicity or bar charts for enzyme inhibition comparisons. Annotate statistical significance (***p < 0.001).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
